Comprehensive Characterization and Synthesis of 3-Butyl-1-(2-phenylethyl)urea: A Privileged Pharmacophore Scaffold
Comprehensive Characterization and Synthesis of 3-Butyl-1-(2-phenylethyl)urea: A Privileged Pharmacophore Scaffold
Executive Summary
In modern drug discovery and organic synthesis, the urea moiety (-NH-CO-NH-) serves as a critical structural hub. 3-butyl-1-(2-phenylethyl)urea (also known as 1-butyl-3-phenethylurea) is a highly versatile, unsymmetrical dialkyl/arylalkyl urea[1]. By combining a flexible aliphatic chain (butyl) with an aromatic anchor (phenylethyl), this molecule provides a finely tuned balance of lipophilicity, steric bulk, and hydrogen-bonding capacity. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic methodologies for 3-butyl-1-(2-phenylethyl)urea, providing a foundational guide for its application in library synthesis and target-directed drug design.
Physicochemical Profiling and Structural Rationale
The utility of 3-butyl-1-(2-phenylethyl)urea stems from its distinct structural domains. The central urea core is planar due to the resonance delocalization of the nitrogen lone pairs into the carbonyl pi-system. This partial double-bond character restricts rotation, pre-organizing the two N-H protons to act as parallel, directional hydrogen-bond donors.
The flanking substituents dictate the molecule's pharmacokinetic and binding profile:
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Butyl Group: Provides a linear, aliphatic vector that efficiently occupies narrow hydrophobic pockets without introducing excessive steric clash.
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2-Phenylethyl Group: Introduces a two-carbon spacer that grants the phenyl ring sufficient rotational freedom to optimize π−π stacking or edge-to-face aromatic interactions within target active sites[2].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for predicting the behavior of this compound in biological assays and chromatographic separations[1].
| Property | Value | Rationale / Implication |
| Chemical Name | 3-butyl-1-(2-phenylethyl)urea | Standard IUPAC nomenclature. |
| CAS Number | 67616-04-0 | Unique registry identifier for sourcing. |
| Molecular Formula | C₁₃H₂₀N₂O | Defines exact stoichiometry. |
| Molecular Weight | 220.31 g/mol | Low MW ensures high ligand efficiency (LE). |
| Exact Mass | 220.1575 Da | Target peak for High-Resolution Mass Spectrometry (HRMS). |
| TPSA | 58.2 Ų | Optimal for membrane permeability; falls well within Lipinski's Rule of 5. |
| H-Bond Donors / Acceptors | 2 / 1 | The urea core acts as a potent bidentate H-bond donor network. |
| Estimated LogP | ~2.8 | Ideal lipophilicity for oral bioavailability and hydrophobic target binding. |
The Urea Pharmacophore in Target Binding
Unsymmetrical ureas are classified as "privileged scaffolds" due to their frequent appearance in FDA-approved drugs (e.g., kinase inhibitors like Sorafenib, and soluble epoxide hydrolase (sEH) inhibitors)[2][3]. In the context of sEH inhibition, the urea carbonyl acts as a hydrogen-bond acceptor for catalytic tyrosine residues, while the urea nitrogens donate hydrogen bonds to catalytic aspartate residues. The butyl and phenylethyl groups of 3-butyl-1-(2-phenylethyl)urea are perfectly suited to occupy the adjacent hydrophobic channels of such enzymes[3].
Fig 1. Pharmacophore binding model of the urea derivative in a target active site.
Synthetic Methodology: Isocyanate-Amine Coupling
The most efficient, atom-economical route to unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate[4]. This protocol relies on the high electrophilicity of the isocyanate carbon.
Causality in Experimental Design
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Anhydrous Conditions: Isocyanates are highly sensitive to moisture. Water acts as a nucleophile, forming an unstable carbamic acid that readily decarboxylates into a primary amine. This newly formed amine will react with unreacted isocyanate to form a symmetrical urea byproduct (e.g., 1,3-dibutylurea), complicating purification.
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Temperature Control (0 °C to RT): The nucleophilic attack of the amine on the isocyanate is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of biuret side-products.
Step-by-Step Protocol
Reagents: Butyl isocyanate (1.0 equiv), 2-phenylethylamine (1.05 equiv), Anhydrous Dichloromethane (DCM).
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).
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Amine Solvation: Dissolve 2-phenylethylamine (1.05 equiv) in anhydrous DCM (approx. 0.2 M concentration). The slight excess of amine ensures complete consumption of the isocyanate.
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Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
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Electrophile Addition: Dissolve butyl isocyanate (1.0 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15 minutes using a syringe pump or addition funnel.
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Propagation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 to 4 hours.
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Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The product will appear as a new, UV-active spot with a lower Rf value than the starting amine.
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Workup & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4Cl ). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.
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Isolation: Purify the crude residue via flash column chromatography or recrystallization (from ethanol/water) to yield pure 3-butyl-1-(2-phenylethyl)urea as a white solid.
Fig 2. Synthetic workflow for the preparation of 3-butyl-1-(2-phenylethyl)urea.
Analytical Characterization
To establish a self-validating system, the synthesized compound must be rigorously characterized. The following are the expected analytical signatures for 3-butyl-1-(2-phenylethyl)urea.
Nuclear Magnetic Resonance (NMR)
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1 H NMR (400 MHz, CDCl 3 ):
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δ 7.35 – 7.18 (m, 5H, Ar-H): Represents the monosubstituted aromatic ring.
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δ 4.55 (br s, 1H, NH) & δ 4.40 (br s, 1H, NH): The urea protons. Causality: These appear as broad singlets due to quadrupolar relaxation of the 14 N nucleus and chemical exchange.
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δ 3.45 (q, J=6.8 Hz, 2H, Ar-CH 2 -CH 2 -N): Methylene adjacent to the urea nitrogen on the phenylethyl side.
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δ 3.12 (q, J=6.8 Hz, 2H, N-CH 2 -CH 2 -CH 2 -CH 3 ): Methylene adjacent to the urea nitrogen on the butyl side.
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δ 2.82 (t, J=6.8 Hz, 2H, Ar-CH 2 ): Benzylic protons.
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δ 1.45 – 1.25 (m, 4H, N-CH 2 -CH 2 -CH 2 -CH 3 ): Central aliphatic protons of the butyl chain.
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δ 0.90 (t, J=7.2 Hz, 3H, CH 3 ): Terminal methyl group.
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Mass Spectrometry (LC-MS)
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ESI-MS (Positive Mode): Expected m/z for [M+H]+ is 221.16 . The presence of a sodium adduct [M+Na]+ at m/z 243.14 is also highly probable due to the strong affinity of the urea carbonyl oxygen for alkali metals.
Conclusion
3-butyl-1-(2-phenylethyl)urea represents a highly tunable, synthetically accessible molecule that leverages the privileged urea pharmacophore. By understanding the causality behind its physicochemical properties—specifically its bidentate hydrogen-bonding capability and dual-hydrophobic vectors—researchers can effectively deploy this compound as a foundational building block in the development of novel therapeutics and advanced materials.
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3865354, 1-Butyl-3-(2-phenylethyl)urea." PubChem, [Link].
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[2] Khloya, P., et al. "Synthesis, Structure–Activity Relationships, and Pharmacological Profile of Bioactive Urea‐Based Therapeutics." ChemistrySelect, 2024. [Link].
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[4] De Lira, C. G., et al. "Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates." The Journal of Organic Chemistry, American Chemical Society, 2017. [Link].
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[3] Kim, I.-H., et al. "Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility." Journal of Medicinal Chemistry, American Chemical Society, 2004. [Link].
